molecular formula C6H8N2O B1647926 5-Methylfuran-2-carboximidamide CAS No. 856290-28-3

5-Methylfuran-2-carboximidamide

Cat. No.: B1647926
CAS No.: 856290-28-3
M. Wt: 124.14 g/mol
InChI Key: UZRQNAJRDUVHBX-UHFFFAOYSA-N
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Description

5-Methylfuran-2-carboximidamide is a furan-derived organic compound characterized by a carboximidamide functional group (-C(=NH)-NH₂) at the 2-position and a methyl substituent at the 5-position of the furan ring. Its hydrochloride salt form, this compound hydrochloride (CAS: 856290-28-3 or 856173-27-8, depending on the source), is commonly used in pharmaceutical and chemical synthesis due to enhanced stability and solubility . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of amidine-containing bioactive molecules.

Properties

IUPAC Name

5-methylfuran-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRQNAJRDUVHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuran-2-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylfuran, which can be obtained through the methylation of furan.

    Formation of Carboximidamide Group: The introduction of the carboximidamide group can be achieved through the reaction of 5-methylfuran with cyanamide under acidic conditions. The reaction proceeds as follows

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylfuran-2-carboxylic acid, while reduction may produce 5-methylfuran-2-amine.

Scientific Research Applications

Chemistry

In chemistry, 5-Methylfuran-2-carboximidamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activity, making it a candidate for drug development. Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 5-Methylfuran-2-carboximidamide exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carboximidamide group can interact with biological molecules through hydrogen bonding, electrostatic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Key Research Findings

  • Reactivity : The amidine group in this compound exhibits strong hydrogen-bonding capacity, making it valuable in designing enzyme inhibitors. In contrast, aldehyde derivatives (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) are prone to oxidation and polymerization .
  • Pharmacological Potential: Ranitidine analogues demonstrate that furan rings with electron-donating groups (e.g., dimethylamino) enhance receptor binding, suggesting that this compound’s methyl group could be optimized for similar applications .
  • Safety Considerations : Hydrochloride salts of amidines (e.g., this compound hydrochloride) require controlled handling to avoid respiratory irritation, whereas aldehydes demand strict toxicity protocols .

Biological Activity

5-Methylfuran-2-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is derived from furan, a heterocyclic compound known for its diverse biological activities. The structure can be represented as follows:

C6H6N2O\text{C}_6\text{H}_6\text{N}_2\text{O}

This compound features a furan ring with a methyl group at position 5 and a carboximidamide functional group at position 2, contributing to its unique chemical properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of various furan derivatives, including this compound. The compound's ability to inhibit cancer cell proliferation has been evaluated through various assays.

Case Study: Cytotoxicity Assay

  • Cell Lines Tested : HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney).
  • Methodology : MTT assay was employed to determine the IC50 values.
  • Results : The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against HeLa cells.

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus25015
Escherichia coli30012
Bacillus subtilis20018
Pseudomonas aeruginosa35010

Note: The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Induction of Apoptosis : Evidence suggests that furan derivatives can induce programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : Antibacterial activity may be attributed to the disruption of bacterial cell membranes.

Recent Investigations

  • Anticancer Studies : A study published in Molecules highlighted the synthesis and evaluation of various furan derivatives, including modifications leading to enhanced anticancer activity against multiple cell lines .
  • Antimicrobial Activity : Research from Oriental Journal of Chemistry demonstrated that derivatives of furan exhibited significant antibacterial properties, prompting further investigation into their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Ongoing studies are focused on understanding how structural modifications impact biological activity, aiming to optimize efficacy and reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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